6-(3,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of dichlorophenyl and propylsulfanyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with propyl bromide in the presence of a base such as sodium ethoxide to yield the desired triazolothiadiazole compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole or thiadiazole rings.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group may yield sulfoxides or sulfones, while nucleophilic substitution on the dichlorophenyl group can introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: It could be investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological activity. Generally, compounds of this class may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the dichlorophenyl and propylsulfanyl groups may enhance its binding affinity and specificity towards these targets, leading to the modulation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-Dichlorophenyl)-3-(methylthio)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3,4-Dichlorophenyl)-3-(ethylthio)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3,4-Dichlorophenyl)-3-(butylthio)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(3,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The propylsulfanyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C13H12Cl2N4S2 |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-3-(propylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H12Cl2N4S2/c1-2-5-20-7-11-16-17-13-19(11)18-12(21-13)8-3-4-9(14)10(15)6-8/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
BRLFDTGUJRTGAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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